molecular formula C19H34ClN B1265457 Benzyldimethyldecylammonium chloride CAS No. 63449-41-2

Benzyldimethyldecylammonium chloride

Cat. No.: B1265457
CAS No.: 63449-41-2
M. Wt: 311.9 g/mol
InChI Key: TTZLKXKJIMOHHG-UHFFFAOYSA-M
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Description

Benzyldimethyldecylammonium chloride (BDDAC) is a quaternary ammonium salt which has a wide range of applications in the scientific research field. It is a cationic surfactant, meaning it has the ability to reduce the surface tension of water, and is used as an emulsifying agent, detergent, and antiseptic. BDDAC has been studied extensively in various scientific applications, including in vivo and in vitro experiments, as well as in biochemical and physiological applications.

Scientific Research Applications

Adsorption and Removal of Cationic Surfactants

Benzyldimethyldecylammonium chloride (BDMDACl), as a cationic surfactant, has been studied for its adsorption capabilities. It has been demonstrated that activated carbon cloth can effectively adsorb BDMDACl from aqueous solutions. This process is governed by mechanisms such as pseudo-second-order kinetics and fits well with the Freundlich adsorption model. Such findings highlight its potential in water treatment and purification applications (Duman & Ayranci, 2010).

Corrosion Inhibition

In the field of corrosion science, BDMDACl has been identified as an effective corrosion inhibitor for iron in environments like sodium chloride solutions saturated with carbon dioxide. This compound demonstrates its effectiveness particularly at low temperatures, fitting the Frumkin adsorption isotherm. This suggests its use in protecting metals from corrosion in specific industrial settings (Zvauya & Dawson, 1994).

Fast Atom Bombardment Mass Spectrometry

In analytical chemistry, BDMDACl has been utilized in fast atom bombardment (FAB) mass spectrometry. This application allows for the direct, precise, and accurate quantitation of other similar compounds, demonstrating its utility in the field of pharmaceutical and biomedical analysis (Alberti et al., 1984).

Ionic Liquids in Cellulose Functionalization

Research in macromolecular science has explored the use of BDMDACl as an ionic liquid for dissolving cellulose. This application is significant for synthesizing cellulose derivatives like carboxymethyl cellulose and cellulose acetate, thus contributing to advancements in material science and engineering (Heinze, Schwikal, & Barthel, 2005).

Biodegradability in Sewage Treatment

BDMDACl's biodegradability has been investigated in sewage treatment models. Studies suggest that at concentrations typically found in sewage, it does not adversely affect the general purification and nitrification capacity of biological treatment plants. This is crucial for assessing the environmental impact of such compounds (Gerike, Fischer, & Jasiak, 1978).

Phase Transfer Technique in Rubber Characterization

In polymer science, BDMDACl has been used in the phase transfer technique for characterizing non-crosslinked natural rubber latex. This application underscores its role in understanding and improving rubber and latex-based products and processes (Tangboriboonrat, Suchiva, & Kuhakarn, 1994).

Safety and Hazards

Benzyldimethyldecylammonium chloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It can cause skin and eye irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Future Directions

Benzyldimethyldecylammonium chloride is a versatile quaternary ammonium compound widely utilized in science, medicine, and various industries. It finds applications in agrochemicals, cosmetics, and detergents . Future research and applications may continue to explore its potential uses and effectiveness.

Relevant Papers The search results include a paper on the determination of benzalkonium homologues and didecyldimethylammonium in powdered and liquid milk for infants by hydrophilic interaction liquid chromatography–mass spectrometry . Another paper discusses the adsorption of organic micropollutants to biosolids-derived biochar .

Biochemical Analysis

Biochemical Properties

Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its ability to disrupt microbial cell membranes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with membrane proteins, leading to altered membrane permeability and disruption of cellular homeostasis .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes and biomolecules. This compound can bind to the phospholipid bilayer of cell membranes, causing membrane destabilization and increased permeability . Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to enzyme inactivation . These interactions result in disrupted cellular processes and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit antimicrobial activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect metabolite levels by disrupting the balance of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

benzyl-decyl-dimethylazanium;chloride
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InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

TTZLKXKJIMOHHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClN
Source PubChem
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DSSTOX Substance ID

DTXSID7040780
Record name Benzyldimethyldecylammonium chloride
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Molecular Weight

311.9 g/mol
Source PubChem
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Physical Description

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Solubility

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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CAS No.

63449-41-2, 965-32-2
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Record name Decyldimethylbenzylammonium chloride
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name C8-18-Alkydimethylbenzyl ammonium chlorides
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name Benzyldimethyldecylammonium chloride
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Record name Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides
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Record name Benzyl(decyl)dimethylammonium chloride
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Melting Point

29-34 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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